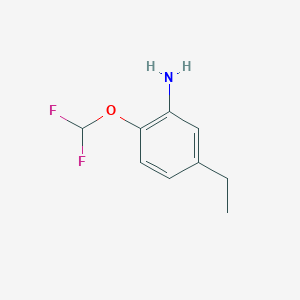
2-(Difluoromethoxy)-5-ethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethoxy)-5-ethylaniline is an organic compound characterized by the presence of a difluoromethoxy group and an ethyl group attached to an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-5-ethylaniline typically involves the introduction of the difluoromethoxy group into an aniline derivative. One common method involves the reaction of 2-nitryl-4-(difluoromethoxy) aniline with hydrazine hydrate under the catalysis of Raney-Nickel. This reduction process yields the desired compound with high efficiency .
Industrial Production Methods
For industrial production, the process is scaled up to ensure safety and cost-effectiveness. The use of hydrazine hydrate as a reductant and Raney-Nickel as a catalyst remains a preferred method due to its simplicity and high yield. The reaction conditions are optimized to maintain a high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethoxy)-5-ethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can further modify the functional groups attached to the aniline ring.
Substitution: Electrophilic aromatic substitution reactions are common, where the difluoromethoxy and ethyl groups influence the reactivity of the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrazine hydrate and Raney-Nickel are used for reduction reactions.
Substitution: Halogenating agents and nitrating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, quinones, and other aromatic compounds with modified functional groups .
Applications De Recherche Scientifique
2-(Difluoromethoxy)-5-ethylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 2-(Difluoromethoxy)-5-ethylaniline involves its interaction with specific molecular targets. The difluoromethoxy group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Difluoromethoxy)aniline
- 2-(Difluoromethoxy)benzylamine
- 2-(Difluoromethoxy)phenylacetylene
Uniqueness
2-(Difluoromethoxy)-5-ethylaniline is unique due to the presence of both the difluoromethoxy and ethyl groups, which confer distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C9H11F2NO |
|---|---|
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
2-(difluoromethoxy)-5-ethylaniline |
InChI |
InChI=1S/C9H11F2NO/c1-2-6-3-4-8(7(12)5-6)13-9(10)11/h3-5,9H,2,12H2,1H3 |
Clé InChI |
FFAYEWHSOLQYLU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)OC(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


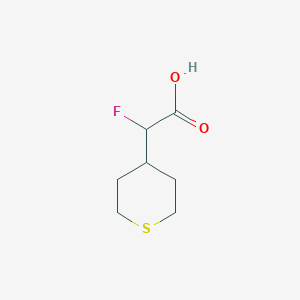
![1-{[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B13180733.png)
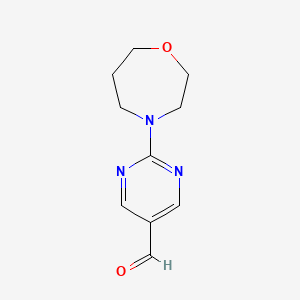
![4-[3-(Aminomethyl)benzenesulfonyl]piperazin-2-one](/img/structure/B13180744.png)
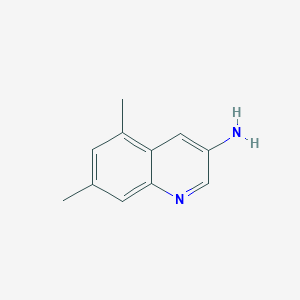
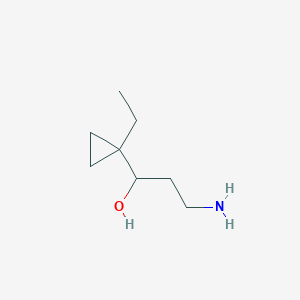
![2-{[(benzyloxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid](/img/structure/B13180770.png)
![2-{[(2-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one](/img/structure/B13180773.png)
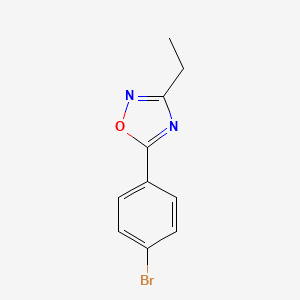
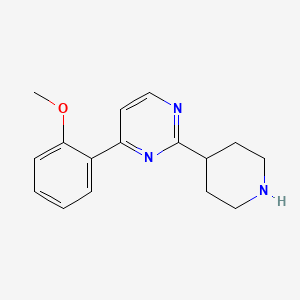
![2-[(E)-2-Bromovinyl]thiophene](/img/structure/B13180797.png)
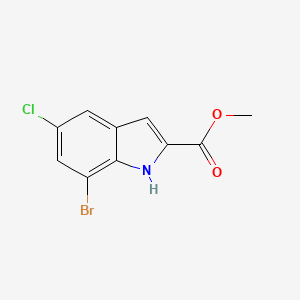
![1-[(3,4-Difluorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13180803.png)
![3-Benzyl-5-{octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazole](/img/structure/B13180804.png)
